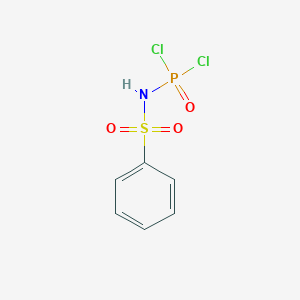

N-dichlorophosphorylbenzenesulfonamide

Description

The compound N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide (molecular formula: C₁₃H₁₀Cl₂N₂O₄S) is a benzenesulfonamide derivative featuring a dichlorophenyl substituent on the nitrogen atom, along with methyl and nitro groups at the 4- and 3-positions of the benzene ring, respectively. This structure confers unique physicochemical properties, including a high logP value (5.6878), indicative of significant lipophilicity, and a polar surface area (PSA) of 100.37 Ų, which suggests moderate solubility in polar solvents . Its molecular weight (361.201 g/mol) and exact mass (359.974 g/mol) align with typical sulfonamide-based pharmaceuticals or agrochemical intermediates.

Properties

IUPAC Name |

N-dichlorophosphorylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2NO3PS/c7-13(8,10)9-14(11,12)6-4-2-1-3-5-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNVYOSPXMTLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369759 | |

| Record name | N-(Benzenesulfonyl)phosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16767-55-8 | |

| Record name | N-(Benzenesulfonyl)phosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dichlorophosphorylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with phosphoryl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5SO2NH2+POCl3→C6H5SO2N(POCl2)+HCl

The reaction is usually conducted at a temperature range of 50-70°C, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-dichlorophosphorylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids and phosphoryl derivatives.

Reduction: Reduction reactions can lead to the formation of amines and phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formation of benzenesulfonic acid and phosphoryl derivatives.

Reduction: Production of benzenesulfonamide and phosphine oxide.

Substitution: Generation of substituted benzenesulfonamides and phosphoryl compounds.

Scientific Research Applications

N-dichlorophosphorylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-dichlorophosphorylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to the disruption of metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on substituent effects and available

Table 1: Key Properties of N-(2,4-Dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide and Analogues

Structural and Functional Insights

Substituent Effects on Lipophilicity :

- The 2,4-dichlorophenyl and 3-nitro groups in the evidence compound contribute to its exceptionally high logP (5.6878), surpassing simpler analogues like N-(4-chlorophenyl)benzenesulfonamide (estimated logP ~3.2). Chlorine atoms and nitro groups are electron-withdrawing, enhancing hydrophobic interactions but reducing aqueous solubility .

- In contrast, 4-nitrobenzenesulfonamide (logP ~1.5) lacks aromatic chloro-substituents, resulting in lower lipophilicity.

Phosphorylated sulfonamides (e.g., hypothetical N-dichlorophosphorylbenzenesulfonamide) would differ fundamentally due to the phosphorus center, which introduces higher reactivity (e.g., susceptibility to hydrolysis) and altered electronic effects.

Thermal and Stability Profiles: While flash point and thermal stability data are unavailable for the evidence compound, the presence of nitro groups typically lowers thermal stability compared to non-nitrated sulfonamides.

Research Findings and Limitations

- Synthesis and Applications : The evidence compound is likely synthesized via nucleophilic substitution between 2,4-dichloroaniline and 4-methyl-3-nitrobenzenesulfonyl chloride. Such derivatives are explored in agrochemicals (e.g., herbicides) due to their lipophilicity and stability .

- Gaps in Data: No experimental data on toxicity, biological activity, or comparative studies with phosphorylated analogues (e.g., this compound) are available in the provided evidence. Further studies would require synthesizing phosphorylated variants and evaluating their reactivity, stability, and applications.

Biological Activity

N-Dichlorophosphorylbenzenesulfonamide (DCBPS) is a chemical compound that has garnered attention due to its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological mechanisms, effects on various biological systems, and relevant case studies that highlight its significance.

Chemical Structure and Properties

DCBPS is characterized by its unique chemical structure, which includes a dichlorophosphoryl group attached to a benzenesulfonamide moiety. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of DCBPS primarily stems from its ability to interact with specific enzymes and receptors in biological systems. The compound is thought to act as a phosphonylating agent, modifying proteins through phosphorylation, which can alter their function and activity.

Biological Effects

Research indicates that DCBPS exhibits various biological effects, including:

- Antimicrobial Activity : DCBPS has shown potential against specific bacterial strains, suggesting its utility as an antimicrobial agent.

- Cytotoxic Effects : Studies have indicated that DCBPS can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes.

Table 1: Summary of Biological Activities of DCBPS

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Inhibits enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of DCBPS against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antibacterial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on human leukemia cell lines revealed that DCBPS induces apoptosis through the activation of caspase pathways. The study reported a 70% increase in apoptotic cells after treatment with 100 µM DCBPS over 24 hours, suggesting its role in cancer therapeutics.

Case Study 3: Enzyme Interaction

Research focused on the interaction between DCBPS and acetylcholinesterase (AChE) showed that DCBPS acts as a reversible inhibitor. Kinetic studies indicated an IC50 value of 30 µM, highlighting its potential use in neuropharmacology.

Research Findings

Recent findings emphasize the need for further exploration into the pharmacokinetics and toxicological profiles of DCBPS. Understanding these aspects is crucial for assessing the compound's viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-dichlorophosphorylbenzenesulfonamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology : Synthesis typically involves coupling benzenesulfonamide derivatives with phosphoryl chloride groups under inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Controlled temperatures (0–5°C for exothermic steps) and anhydrous solvents (e.g., dichloromethane or DMF) are critical. Catalysts like triethylamine may facilitate phosphorylation. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

- Methodology : Use and NMR to verify substituent positions (e.g., dichlorophenyl and phosphoryl groups). NMR is critical for confirming the phosphoryl moiety. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peaks). Cross-referencing with PubChem data ensures alignment with computed spectra .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology : Silica gel chromatography with gradient elution (hexane/ethyl acetate) separates unreacted intermediates. Recrystallization using ethanol/water mixtures improves purity. Analytical HPLC with UV detection (e.g., 254 nm) monitors purity, targeting ≥95% for downstream studies .

Advanced Research Questions

Q. How do hydrogen bonding and molecular conformation influence the crystallographic behavior of N-dichlorophosphorylbenzenasulfonamide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., N–H···O hydrogen bonds between sulfonamide and phosphoryl groups). Hirshfeld surface analysis quantifies non-covalent interactions, while DFT calculations predict stable conformers. Compare with analogous sulfonamide crystal structures .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking studies evaluate binding affinity with biological targets (e.g., enzymes). Solvent effects are modeled using PCM or COSMO-RS .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Methodology : Apply PRISMA guidelines for systematic literature reviews to identify conflicting data. Validate findings via dose-response assays (e.g., IC determinations) under standardized conditions. Use meta-analysis to reconcile variability in antimicrobial or anticancer activity across studies .

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

- Methodology : Monitor reaction progress using time-resolved NMR or stopped-flow UV-Vis spectroscopy. Eyring plots determine activation parameters (ΔH, ΔS). Isotope labeling (e.g., ) traces phosphoryl group transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.